N-Ethyl-3-iodo-2-methylbenzamide
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Overview
Description
N-Ethyl-3-iodo-2-methylbenzamide is an organic compound with the molecular formula C10H12INO It is characterized by the presence of an ethyl group attached to the nitrogen atom, an iodine atom at the third position, and a methyl group at the second position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-iodo-2-methylbenzamide typically involves the iodination of a precursor compound followed by amide formation. One common method includes:
Iodination: Starting with 2-methylbenzoic acid, the compound undergoes iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the third position.
Amide Formation: The iodinated intermediate is then reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Major Products:
Substitution: Formation of N-Ethyl-3-substituted-2-methylbenzamide derivatives.
Reduction: Formation of N-Ethyl-3-amino-2-methylbenzamide.
Oxidation: Formation of N-Ethyl-3-iodo-2-methylbenzoic acid.
Scientific Research Applications
N-Ethyl-3-iodo-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-iodo-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethyl and methyl groups can influence its lipophilicity and cellular uptake.
Comparison with Similar Compounds
N-Ethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds such as:
N-Methyl-3-iodo-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.
N-Ethyl-3-chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of an iodine atom at the third position.
N-Ethyl-3-iodo-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group at the second position.
Uniqueness: The presence of the iodine atom in this compound makes it unique compared to its chloro and bromo analogs, as iodine imparts distinct reactivity and biological properties
Properties
IUPAC Name |
N-ethyl-3-iodo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCRDKQAYYWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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